Atto 465 NHS ester

Description

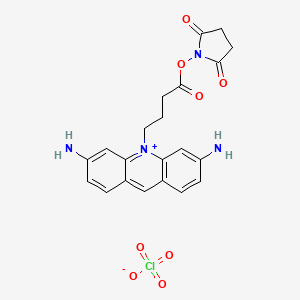

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21ClN4O8 |

|---|---|

Molecular Weight |

492.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate |

InChI |

InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5) |

InChI Key |

CPFRVHUKGXRWIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Atto 465 NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 465 NHS ester is a fluorescent label renowned for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] Derived from acriflavine, this dye is a valuable tool in various life science applications, including the labeling of proteins, DNA, and RNA.[3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent attachment to primary and secondary amines, making it particularly well-suited for labeling biomolecules. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed labeling protocols, and common applications.

Core Properties and Physicochemical Data

Atto 465 is characterized by its excellent photophysical properties, which are summarized in the table below. These features make it a sensitive fluorescent probe suitable for a range of applications, including high-resolution microscopy and single-molecule detection.

| Property | Value | Reference |

| Molecular Weight (MW) | 493 g/mol | |

| Excitation Wavelength (λabs) | 453 nm | |

| Emission Wavelength (λfl) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF260) | 1.09 | |

| Correction Factor (CF280) | 0.48 | |

| Solubility | Good in water and polar solvents (DMF, DMSO) | |

| Storage | -20°C, protected from moisture and light |

Biomolecule Labeling with this compound

The NHS ester moiety of Atto 465 reacts with primary and secondary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable amide bond. The optimal pH for this reaction is between 8.0 and 9.0, where the amino groups are sufficiently deprotonated and thus more reactive.

Experimental Workflow for Amine Labeling

Caption: Workflow for labeling proteins with this compound.

Detailed Protocol for Protein Labeling

This protocol is a general guideline; optimal conditions may vary depending on the specific protein.

Materials:

-

Protein to be labeled

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Elution buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH to 8.3 with 1 M sodium bicarbonate.

-

Dye Preparation: Immediately before use, prepare a 2 mg/mL solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: While gently stirring, add the dye solution to the protein solution. A common starting point is a 2-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant stirring.

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS. The first colored band to elute is typically the labeled protein.

Detailed Protocol for Oligonucleotide Labeling

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Labeling Buffer: 0.2 M carbonate buffer, pH 8-9

-

Anhydrous, amine-free dimethylformamide (DMF)

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the labeling buffer.

-

Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubation: Incubate the reaction at room temperature for 2 hours with shaking.

Signaling Pathway Visualization and Applications

This compound is a versatile tool for visualizing and tracking biomolecules in various experimental setups. A primary application is in immunofluorescence-based assays, where the dye is conjugated to antibodies to detect specific target antigens within cells or tissues.

Immunofluorescence Staining Workflow

Caption: General workflow for indirect immunofluorescence using an Atto 465-labeled secondary antibody.

Key Applications in Research and Development

-

Immunofluorescence and Immunohistochemistry: Atto 465-labeled antibodies are used to visualize the localization of proteins in cells and tissues. A derivative, Atto 465-pentafluoroaniline, has been developed as a nuclear stain, expanding the possibilities for multiplex immunofluorescence by freeing up the 405 nm channel for other markers.

-

Fluorescence Microscopy: The high photostability and brightness of Atto 465 make it suitable for various advanced microscopy techniques, including confocal and super-resolution microscopy.

-

Flow Cytometry: Labeled cells can be identified and sorted based on their fluorescence intensity.

-

Single-Molecule Detection: The exceptional brightness of Atto 465 allows for the detection and tracking of individual molecules.

Conclusion

This compound is a high-performance fluorescent dye with a favorable combination of photophysical properties. Its ease of conjugation to biomolecules, coupled with its brightness and photostability, makes it an invaluable tool for a wide range of applications in biological research and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your experimental workflows.

References

Atto 465 NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and photophysical properties of Atto 465 NHS ester, a fluorescent labeling dye. It includes detailed experimental protocols for its application in labeling biomolecules and presents key data in a structured format for easy reference.

Core Chemical and Photophysical Properties

Atto 465 is a fluorescent label derived from acriflavine.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group makes it a reactive probe suitable for labeling primary and secondary aliphatic amines, such as the side chains of lysine residues in proteins. This reaction forms a stable amide bond between the dye and the target molecule. The dye is characterized by its strong absorption, high fluorescence quantum yield, and notable photostability. It is moderately hydrophilic and exhibits a large Stokes shift in aqueous solutions.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the tables below. The optical data are for the carboxy derivative in aqueous solution.

Table 1: Photophysical Properties of Atto 465

| Property | Value | Reference |

| Maximum Absorption (λabs) | 453 nm | |

| Maximum Emission (λfl) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 70 - 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | 53 nm |

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight (MW) | 493 g/mol | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF) | |

| Storage | Store at -20°C, protected from light and moisture | |

| Stability | Stable for at least 3 years when stored correctly |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL.

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS prior to adjusting the buffer.

-

-

Dye Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 2 mg/mL.

-

-

Labeling Reaction:

-

While gently stirring, add the desired amount of the dye stock solution to the protein solution. A molar dye-to-protein ratio of 1-2 is a good starting point for antibodies.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored fraction to elute will be the labeled protein.

-

-

Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide, aliquot the sample, and store at -20°C. Protect the conjugate from light.

-

Visualizations

Signaling Pathways and Workflows

Caption: Reaction of this compound with a primary amine on a protein.

Caption: A typical workflow for labeling proteins with this compound.

References

Atto 465 NHS Ester: A Technical Guide to Covalent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Atto 465 N-hydroxysuccinimidyl (NHS) ester, a fluorescent labeling reagent. It details the core mechanism of action, provides structured quantitative data, and outlines detailed experimental protocols for its use in conjugating to primary amines on biomolecules.

Core Mechanism of Action

Atto 465 NHS ester is a fluorescent dye belonging to the rhodamine family of dyes.[1] It is activated with an N-hydroxysuccinimidyl ester, a reactive group that enables the covalent attachment of the Atto 465 fluorophore to primary and secondary amines. This reaction, a nucleophilic acyl substitution, is the fundamental principle behind the labeling of proteins, peptides, oligonucleotides, and other biomolecules.

The primary amine, typically from the epsilon-amino group of a lysine residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the Atto 465 dye and the target molecule. As a result of this reaction, N-hydroxysuccinimide (NHS) is released as a byproduct.

For this reaction to proceed efficiently, the target amine group must be in a non-protonated state to be reactive.[2][3] Consequently, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 9.0.[4][5] A pH of 8.3 is often recommended as an effective compromise, promoting a sufficient concentration of reactive unprotonated amines while minimizing the competing hydrolysis of the NHS ester.

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form the free Atto 465 carboxylic acid. This hydrolyzed form of the dye is no longer reactive with amines. The rate of this hydrolysis reaction increases with pH. Therefore, it is crucial to use anhydrous solvents for dye reconstitution and to perform the labeling reaction promptly after preparing the dye solution.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of Atto 465 and the recommended parameters for the NHS ester reaction.

Table 1: Optical and Physical Properties of Atto 465

| Property | Value |

| Molecular Weight (NHS-ester) | 493 g/mol |

| Excitation Maximum (λabs) | 453 nm |

| Emission Maximum (λfl) | 506 nm |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ |

| Fluorescence Quantum Yield (ηfl) | 75% |

| Fluorescence Lifetime (τfl) | 5.0 ns |

| Correction Factor (CF260) | 1.09 |

| Correction Factor (CF280) | 0.48 |

Table 2: Recommended Reaction Conditions for this compound Labeling

| Parameter | Recommended Value |

| Protein Labeling | |

| Protein Concentration | ≥ 2 mg/mL |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS/Bicarbonate mixture |

| Reaction pH | 8.3 |

| Molar Excess of Dye | 2-fold (for a dye-to-protein ratio of 1-2) |

| Incubation Time | 30 - 60 minutes |

| Incubation Temperature | Room Temperature |

| Oligonucleotide Labeling | |

| Oligonucleotide Concentration | ~0.1 mM |

| Reaction Buffer | 0.2 M Carbonate Buffer |

| Reaction pH | 8.0 - 9.0 |

| Incubation Time | 2 hours |

| Incubation Temperature | Room Temperature |

Experimental Protocols

Below are detailed methodologies for labeling proteins and oligonucleotides with this compound. These protocols are general guidelines and may require optimization for specific applications.

Protein Labeling Protocol

1. Preparation of Reagents:

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, a mixture of Phosphate-Buffered Saline (PBS) and 0.2 M sodium bicarbonate can be used to achieve the desired pH. Ensure the buffer is free of any amine-containing substances such as Tris or glycine.

-

Protein Solution: Dissolve the protein in the labeling buffer at a concentration of at least 2 mg/mL. If the protein is in a buffer containing amines, it must be dialyzed against an amine-free buffer like PBS before labeling.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.

2. Labeling Reaction:

-

Add a twofold molar excess of the reactive dye solution to the protein solution. The optimal dye/protein ratio can vary depending on the protein and should be determined empirically for new proteins.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring. Protect the reaction from light.

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended.

-

Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).

-

Apply the reaction mixture to the column. The first fluorescent band to elute is typically the labeled protein, while the free dye will elute as a second band.

-

Alternatively, extensive dialysis can be used for purification, although it is generally less efficient and slower.

4. Storage of the Conjugate:

-

Store the purified conjugate under the same conditions as the unlabeled protein.

-

For storage at 4°C, 2 mM sodium azide can be added as a preservative.

-

For long-term storage, it is recommended to aliquot the conjugate and freeze it at -20°C to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

Oligonucleotide Labeling Protocol

1. Preparation of Reagents:

-

Labeling Buffer: Prepare a 0.2 M carbonate buffer with a pH between 8.0 and 9.0.

-

Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of approximately 0.1 mM.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF to a concentration of 5 mg/mL.

2. Labeling Reaction:

-

Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.

-

Incubate the reaction for 2 hours at room temperature with shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.

3. Purification of the Conjugate:

-

Purify the labeled oligonucleotide from the free dye using methods such as gel filtration or reverse-phase HPLC.

Visualizations

Mechanism of Action

Caption: Covalent labeling reaction of this compound with a primary amine.

Experimental Workflow for Protein Labeling

Caption: A typical experimental workflow for labeling proteins with this compound.

Logical Relationships in the Labeling Reaction

Caption: Influence of pH on the key factors of the this compound labeling reaction.

References

Atto 465 NHS Ester: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and common applications of Atto 465 NHS ester, a fluorescent label widely used in life sciences. Atto 465 is a derivative of the dye Acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3][4] This document outlines its core characteristics, provides detailed protocols for its use in labeling biomolecules, and illustrates key experimental workflows.

Core Spectroscopic and Physical Properties

Atto 465 is a versatile fluorescent dye characterized by its excitation in the blue region of the spectrum and emission in the green region.[5] Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The key quantitative specifications for Atto 465 are summarized in the table below.

| Property | Value | Unit | Source(s) |

| Excitation Maximum (λabs) | 453 | nm | |

| Emission Maximum (λfl) | 506 - 508 | nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ | M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 75% | ||

| Fluorescence Lifetime (τfl) | 5.0 | ns | |

| Molecular Weight (MW) | 493 | g/mol | |

| Correction Factor (CF₂₆₀) | 1.09 - 1.12 | ||

| Correction Factor (CF₂₈₀) | 0.48 - 0.54 |

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Protein Labeling with this compound

This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine residues).

Materials:

-

Protein solution (1-5 mg/mL) in amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

Dye Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.

-

Labeling Reaction: While gently stirring, add a 2- to 10-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS). The first colored, fluorescent band to elute is the labeled protein conjugate.

Oligonucleotide Labeling with this compound

This protocol is for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide (e.g., 0.1 mM solution)

-

This compound

-

Anhydrous DMF

-

0.2 M carbonate buffer, pH 8-9

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in the carbonate buffer.

-

Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature with shaking, protected from light.

-

Purification: Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or chromatography.

Visualizing Key Processes

The following diagrams illustrate the fundamental principles and workflows associated with this compound.

References

Atto 465 NHS Ester: A Technical Guide to Photostability and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photostability and thermal stability of Atto 465 NHS ester, a fluorescent label known for its strong absorption, high fluorescence quantum yield, and notable stability.[1][2][3] This document is intended to serve as a valuable resource for researchers utilizing this dye in applications such as fluorescence microscopy, single-molecule detection, and other fluorescence-based assays.

Core Properties of this compound

Atto 465 is a fluorescent label derived from acriflavine.[1][4] The N-hydroxysuccinimide (NHS) ester is an amine-reactive derivative, making it suitable for covalently labeling proteins and other biomolecules containing primary amines.

Photophysical and Chemical Properties

The key optical and chemical characteristics of Atto 465 are summarized in the table below. These properties are crucial for designing and interpreting fluorescence experiments.

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 453 nm | |

| Emission Maximum (λfl) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 104 M-1 cm-1 | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Molecular Weight (MW) | 493 g/mol | |

| Recommended Storage | -20°C, protected from moisture and light | |

| Solubility | Polar solvents (e.g., DMF, DMSO) |

Photostability of Atto 465

A study by Dodge et al. (2022) compared the photobleaching kinetics of the free carboxylic acid form of Atto 465 with a more photostable derivative, Atto 465-p, and another green nuclear dye, YoPro-1. The results demonstrate that while Atto 465 does photobleach under continuous laser irradiation, its stability is notable.

Comparative Photobleaching Data

The following table summarizes the photobleaching kinetics from the aforementioned study, showing the normalized fluorescence intensity over time.

| Time (hours) | Atto 465 | Atto 465-p | YoPro-1 |

| 0 | 100% | 100% | 100% |

| ~0.5 | ~75% | ~90% | ~60% |

| ~1.0 | ~60% | ~85% | ~40% |

| ~1.5 | ~50% | ~80% | ~25% |

| ~2.0 | ~40% | ~75% | ~15% |

| ~2.5 | ~30% | ~70% | ~10% |

Data are estimated from the graphical representation in Dodge et al. (2022).

Thermal Stability and Handling of this compound

The thermal stability of this compound is crucial for its storage and handling. The manufacturer recommends long-term storage at -20°C. When stored properly, protected from moisture and light, the solid form of the dye is stable for at least three years.

The NHS ester moiety is susceptible to hydrolysis, which is accelerated by moisture and high pH. Therefore, it is critical to use anhydrous, amine-free solvents like DMF or DMSO for preparing stock solutions and to prepare these solutions immediately before use. Stock solutions in high-quality anhydrous solvents may be stored at -20°C, but repeated exposure to atmospheric moisture should be avoided.

Conjugates of Atto 465 with proteins are generally stable for several months when stored at 4°C with a preservative like sodium azide, or for longer periods when frozen at -20°C in single-use aliquots.

Experimental Protocols

Protocol for Assessment of Photostability

This protocol is adapted from the methodology used in comparative photobleaching studies.

1. Sample Preparation:

-

Prepare a solution of Atto 465-labeled protein or free dye in a suitable buffer (e.g., PBS, pH 7.4).

-

Mount the sample on a microscope slide. For cellular imaging, cells stained with the dye can be used.

2. Microscopy Setup:

-

Use a confocal or epifluorescence microscope equipped with a stable laser or arc lamp light source.

-

Select an objective with appropriate magnification and numerical aperture (e.g., 40x oil objective, NA 1.3).

-

Ensure the detector (e.g., PMT or sCMOS camera) is set to avoid saturation.

3. Image Acquisition:

-

Acquire an initial image (t=0) using an excitation wavelength appropriate for Atto 465 (e.g., 453 nm or a common laser line like 488 nm).

-

Continuously illuminate a defined region of interest with the excitation light at a constant power.

-

Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

4. Data Analysis:

-

Measure the mean fluorescence intensity of the region of interest in each image of the time series.

-

Correct for background fluorescence by measuring the intensity of an unstained region.

-

Normalize the background-corrected intensity of each time point to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time. The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t1/2).

Protocol for Assessment of Thermal and Hydrolytic Stability

This protocol allows for the assessment of the stability of the reactive NHS ester under accelerated aging conditions.

1. Sample Preparation:

-

Prepare aliquots of solid this compound in microcentrifuge tubes.

2. Incubation:

-

Condition 1 (Elevated Temperature): Place a set of sealed tubes in an incubator at 37°C for a defined period (e.g., 1, 3, 7, and 14 days).

-

Condition 2 (High Humidity): Place another set of open tubes in a humid chamber (e.g., a desiccator with a saturated salt solution) at a constant temperature (e.g., 25°C or 37°C) for the same time points.

-

Control: Store a set of sealed tubes at the recommended -20°C.

3. Reactivity Assay:

-

At each time point, dissolve a sample from each condition and a control sample in anhydrous, amine-free DMSO to a known concentration.

-

React the dye solution with a molar excess of a primary amine-containing molecule (e.g., n-propylamine or a model protein like BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

After the reaction, quantify the amount of unreacted amine using a colorimetric assay (e.g., TNBSA assay) or separate the labeled product from the free amine and quantify the fluorescence of the product.

-

Alternatively, the hydrolysis of the NHS ester can be monitored by measuring the absorbance of the released N-hydroxysuccinimide at 260 nm under basic conditions.

4. Data Analysis:

-

Compare the reactivity of the samples stored under elevated temperature and humidity to the control sample stored at -20°C.

-

A decrease in the extent of labeling or an increase in free NHS indicates degradation of the NHS ester.

-

Plot the percentage of remaining reactivity as a function of time for each condition.

Visualizations

Protein Labeling and Analysis Workflow

Caption: Experimental workflow for protein conjugation and analysis.

Factors Affecting this compound Stability

References

Atto 465 NHS Ester: A Technical Guide for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

Atto 465 NHS ester is a fluorescent label belonging to the Atto family of dyes, recognized for their high fluorescence quantum yields and photostability, making them well-suited for high-sensitivity applications including single-molecule detection.[1][2] This technical guide provides an in-depth overview of this compound, its photophysical properties, detailed protocols for biomolecule conjugation, and its application in single-molecule studies.

Core Properties and Characteristics

Atto 465 is a novel fluorescent label derived from Acriflavine.[3][4][5] Its key characteristics include strong absorption, good fluorescence, a large Stokes shift, and good water solubility. The dye exhibits high thermal and photo-stability, which is a critical attribute for single-molecule imaging. In aqueous solutions, it displays a notable Stokes-shift of approximately 55 nm. Furthermore, Atto 465 is known to exhibit intense and long-lived phosphorescence in a solid matrix, particularly at low temperatures.

Photophysical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight (MW) | 493 g/mol | |

| Absorption Maximum (λabs) | 453 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | |

| Fluorescence Emission Maximum (λfl) | 506 nm / 508 nm | |

| Fluorescence Quantum Yield (ηfl) | 70% - 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF260) | 1.09 / 1.12 | |

| Correction Factor (CF280) | 0.48 / 0.54 |

Experimental Protocols

Labeling of Proteins with this compound

The N-hydroxysuccinimidyl (NHS) ester of Atto 465 readily reacts with primary amino groups of proteins, such as the ε-amino groups of lysine residues, to form a stable amide bond. The optimal pH for this coupling reaction is between 8.0 and 9.0, where the amino groups are largely unprotonated and thus highly reactive.

Materials:

-

Protein solution (2 mg/mL in amine-free buffer)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate buffer (e.g., 22 mM, pH 7.2) for column equilibration and elution

Procedure:

-

Protein Preparation: Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL. Ensure the protein solution is free from amine-containing substances like Tris, glycine, or ammonium salts. If the protein is in a Tris-containing buffer, it should be dialyzed against PBS.

-

Dye Solution Preparation: Immediately before conjugation, dissolve the this compound in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.

-

Conjugation Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution. The optimal dye-to-protein ratio may vary depending on the protein and should be determined empirically for new proteins.

-

Incubation: Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25). The column should be at least 1 cm in diameter and 12 cm in length. Equilibrate and elute the column with a suitable buffer, such as a phosphate buffer (pH 7.2). The first fluorescent band to elute is typically the labeled protein, followed by the free dye.

Caption: Workflow for labeling proteins with this compound.

Labeling of Amino-Modified Oligonucleotides

Procedure:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).

-

Prepare a 5 mg/mL solution of activated this compound in anhydrous DMF.

-

Add approximately 50 μl of the oligonucleotide solution to 30 μl of the label solution.

-

Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH should be adjusted to 7-7.5.

Single-Molecule Detection Considerations

The high photostability and quantum yield of Atto 465 make it a suitable candidate for single-molecule fluorescence studies. However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged excitation.

In the context of single-molecule Förster Resonance Energy Transfer (smFRET), where Atto 465 could serve as a donor or acceptor dye, photobleaching of either dye terminates the observation of the single molecule. Studies have shown that acceptor photobleaching in smFRET experiments can be a significant limiting factor and is influenced by the FRET efficiency and the excitation method.

Recent research has also explored derivatives of Atto 465, such as Atto 465-pentafluoroaniline (Atto 465-p), which has demonstrated greater photostability compared to the parent dye and has been utilized as a nuclear stain in multiplex immunofluorescence. This derivative also exhibits interesting photoconversion properties.

The general workflow for a single-molecule detection experiment involves several key steps, from sample preparation to data analysis.

Caption: A generalized workflow for a single-molecule detection experiment.

Conclusion

This compound is a versatile and robust fluorescent probe for single-molecule detection, offering excellent photophysical properties. Its successful application hinges on careful execution of labeling and purification protocols to ensure high-quality conjugates. Understanding the factors that influence its photostability is crucial for designing and interpreting single-molecule experiments, ultimately enabling researchers to probe the dynamics and interactions of individual biomolecules with high precision.

References

Atto 465 NHS Ester: A Technical Guide for High-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 465 NHS ester is a fluorescent dye belonging to the acridine family of compounds, recognized for its utility in high-resolution microscopy and single-molecule detection applications.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group facilitates covalent labeling of primary amines on biomolecules such as proteins and antibodies, forming stable amide bonds.[1] This technical guide provides an in-depth overview of the photophysical properties, experimental protocols, and applications of this compound in advanced microscopy techniques, with a focus on Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Core Properties of this compound

Atto 465 is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability, making it a robust tool for demanding imaging applications.[1][2] A key feature of Atto 465 is its surprisingly large Stokes shift of approximately 55 nm in aqueous solutions, which is the difference between the spectral maxima of absorption and emission. This property is advantageous in reducing spectral crosstalk in multicolor imaging experiments.

Photophysical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for convenient reference in experimental design.

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 453 nm | |

| Emission Maximum (λ_em_) | 506 nm | |

| Molar Extinction Coefficient (ε_max_) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ_f_) | 70% | |

| Fluorescence Lifetime (τ_fl_) | 5.0 ns | |

| Molecular Weight | 493 g/mol |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with this compound. Optimization may be necessary for specific proteins and applications.

Materials:

-

Protein of interest

-

This compound

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2 mg/mL. If the protein solution contains amine-containing buffers like Tris, it must be dialyzed against PBS prior to labeling.

-

Dye Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 2 mg/mL.

-

Labeling Reaction: Add a 2- to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each specific protein. Incubate the reaction for 30 to 60 minutes at room temperature with gentle, constant stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25). The first colored band to elute from the column is the labeled protein conjugate.

Caption: Workflow for labeling proteins with this compound.

High-Resolution Microscopy Applications

Stimulated Emission Depletion (STED) Microscopy

STED microscopy is a super-resolution technique that overcomes the diffraction limit of light by selectively deactivating fluorophores at the periphery of the excitation spot, thereby narrowing the effective point spread function.

Principle of STED:

Caption: Simplified principle of STED microscopy.

Protocol for STED Imaging with Atto 465:

While a specific STED depletion laser wavelength for Atto 465 is not prominently documented in the reviewed literature, a general principle for STED is to use a depletion laser with a wavelength in the red-shifted tail of the fluorophore's emission spectrum. Given the emission maximum of Atto 465 at 506 nm, a suitable STED laser would likely be in the range of 560-600 nm. The optimal wavelength and power would need to be empirically determined.

-

Sample Preparation: Prepare cells labeled with Atto 465-conjugated antibodies as described in the protein labeling protocol. Mount the sample on a coverslip suitable for high-resolution imaging.

-

Microscope Setup:

-

Excitation: Use a laser line that efficiently excites Atto 465, such as a 458 nm or 470 nm laser.

-

Depletion: Employ a STED laser with a wavelength in the far-red tail of the Atto 465 emission spectrum (e.g., 592 nm). The STED laser should be shaped into a donut profile at the focal plane.

-

Detection: Use a bandpass filter that collects the fluorescence emission of Atto 465 (e.g., 490-530 nm).

-

-

Image Acquisition: Acquire images by scanning the co-aligned excitation and STED laser beams across the sample. The resolution enhancement is directly related to the intensity of the STED laser.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a super-resolved image is reconstructed.

Principle of dSTORM:

Caption: The fundamental workflow of dSTORM imaging.

Protocol for dSTORM Imaging with Atto 465:

The photoswitching of many organic fluorophores for dSTORM is facilitated by the use of specific imaging buffers containing a thiol, which helps to induce and maintain the dark state.

dSTORM Imaging Buffer (General Recipe): A common dSTORM buffer includes an oxygen scavenger system and a thiol. A typical composition is:

-

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

-

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

-

GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A

-

Thiol: 1M Cysteamine (MEA) or 2-mercaptoethanol (BME)

Working Buffer Preparation (prepare fresh): For a final volume of approximately 700 µL, mix:

-

620 µL Buffer B

-

70 µL 1M MEA

-

7 µL GLOX solution

Imaging Procedure:

-

Sample Preparation: Prepare the Atto 465-labeled sample and mount it in an imaging chamber.

-

Buffer Exchange: Replace the storage buffer with the freshly prepared dSTORM imaging buffer.

-

Microscope Setup:

-

Excitation/Readout Laser: Use a laser line appropriate for Atto 465, such as 470 nm, at a high power to excite the few "on" state molecules and subsequently drive them into the dark state or photobleach them.

-

Activation Laser: A lower power UV or violet laser (e.g., 405 nm) can be used to sparsely reactivate fluorophores from the dark state back to the emissive state.

-

-

Image Acquisition: Acquire a time series of thousands of images, where each frame captures the fluorescence of a sparse, random subset of the total fluorophore population.

-

Image Reconstruction: Process the acquired image stack using localization software to determine the precise coordinates of each detected single-molecule event. The final super-resolved image is a composite of all localizations.

Conclusion

This compound is a versatile and robust fluorescent probe with photophysical properties well-suited for high-resolution microscopy. Its large Stokes shift is particularly beneficial for multicolor imaging. While detailed, dye-specific protocols for STED and dSTORM with Atto 465 require some empirical optimization, the general principles and starting protocols provided in this guide offer a solid foundation for researchers to successfully employ this dye in their advanced imaging experiments. The ability to covalently label target proteins with high efficiency makes this compound a valuable tool for elucidating subcellular architecture and molecular interactions at the nanoscale.

References

Atto 465 NHS ester molecular weight and structure

An In-depth Technical Guide to ATTO 465 NHS Ester

For researchers, scientists, and professionals in drug development, understanding the characteristics and applications of fluorescent labels is paramount. This compound is a fluorescent dye belonging to the ATTO series of dyes, known for their high fluorescence quantum yield and photostability. This guide provides a comprehensive overview of this compound, including its molecular properties, structure, and detailed protocols for its use in labeling biomolecules.

Core Properties and Structure

ATTO 465 is a fluorescent label derived from Acriflavine.[1][2][3][4][5] It is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the convenient labeling of primary and secondary amino groups in biomolecules such as proteins and oligonucleotides.

Molecular Structure:

The chemical structure of this compound is provided by its SMILES and InChI key identifiers:

-

SMILES: OCl(=O)(=O)=O.Nc1ccc2C=C3C=CC(=N)C=C3N(CCCC(=O)ON4C(=O)CCC4=O)c2c1

-

InChI Key: NROCSLJOXCQUHR-UHFFFAOYSA-N

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Molecular Weight | 493 g/mol | |

| Absorption Maximum (λabs) | 453 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Fluorescence Maximum (λfl) | 506 nm | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | 55 nm | |

| Correction Factor (CF₂₆₀) | 1.09 | |

| Correction Factor (CF₂₈₀) | 0.48 |

Experimental Protocols

The following are detailed methodologies for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is optimized for the covalent labeling of proteins via their primary amino groups (e.g., lysine residues).

Materials:

-

Protein solution (2 mg/mL in amine-free buffer)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Gel filtration column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against PBS.

-

Dye Solution Preparation: Immediately before use, dissolve this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.

-

Labeling Reaction: Add a 2-fold molar excess of the dissolved this compound to the protein solution. The optimal dye-to-protein ratio may vary and should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2). The first fluorescent band to elute is the labeled protein conjugate.

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide solution (0.1 mM in carbonate buffer)

-

Carbonate buffer (0.2 M, pH 8-9)

-

This compound

-

Anhydrous, amine-free DMF

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).

-

Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.

-

Labeling Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the activated dye solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature with shaking.

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Atto 465 NHS Ester Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 465 NHS ester is a fluorescent labeling reagent belonging to the rhodamine family of dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photochemical stability.[1][4] These properties make it an excellent candidate for sensitive fluorescence-based applications, including single-molecule detection and high-resolution microscopy. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of antibodies and other proteins by forming a stable amide bond with primary amino groups, such as the ε-amino group of lysine residues.

Properly controlling the conjugation efficiency is critical to ensure the optimal performance of the labeled antibody. Over-labeling can lead to protein aggregation and a potential decrease in fluorescence (quenching), while under-labeling may result in a low signal-to-noise ratio in immunoassays. These application notes provide a detailed protocol for the conjugation of this compound to antibodies, methods for determining the efficiency of the conjugation, and troubleshooting guidelines.

Properties of Atto 465

A summary of the key spectral and physical properties of Atto 465 is provided in the table below.

| Property | Value |

| Molecular Weight (NHS Ester) | 493 g/mol |

| Absorption Maximum (λabs) | 453 nm |

| Extinction Coefficient (εmax) | 7.5 x 104 M-1cm-1 |

| Emission Maximum (λfl) | 506 nm |

| Fluorescence Quantum Yield (ηfl) | 70% |

| Fluorescence Lifetime (τfl) | 5.0 ns |

| Correction Factor (CF260) | 1.09 |

| Correction Factor (CF280) | 0.48 |

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody solution is in an appropriate buffer.

-

Buffer Requirements: The buffer must be free of primary amines, such as Tris, glycine, or ammonium salts, as these will compete with the antibody for reaction with the this compound.

-

Recommended Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended for optimal labeling. The optimal pH range for the reaction is between 8.0 and 9.0.

-

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange using dialysis or a suitable spin desalting column.

-

Antibody Concentration: For efficient labeling, the antibody concentration should be at least 2 mg/mL. Lower concentrations will decrease the labeling efficiency.

This compound Stock Solution Preparation

The this compound is moisture-sensitive and should be handled accordingly.

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare the stock solution immediately before use.

-

Dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.

Antibody Conjugation Reaction

The molar ratio of this compound to the antibody will determine the final degree of labeling (DOL).

-

Dye-to-Protein Molar Ratio: The optimal molar ratio can vary between different proteins. A titration is recommended to determine the ideal ratio for a specific antibody and application. As a starting point, a 3-fold molar excess of the dye typically results in a DOL of 2-3.

-

Reaction Setup:

-

Add the calculated volume of the this compound stock solution to the prepared antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light. In many instances, the reaction is complete within 5-10 minutes.

-

Figure 1: Workflow for this compound Antibody Conjugation.

Purification of the Labeled Antibody

It is essential to remove any unreacted this compound from the antibody-dye conjugate.

-

Method: Gel permeation chromatography is the recommended method for purification. A Sephadex G-25 column is commonly used.

-

Procedure:

-

Equilibrate the Sephadex G-25 column with a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.

-

Apply the reaction mixture to the top of the column.

-

Elute the column with the equilibration buffer.

-

The first colored band to elute is the labeled antibody. The second, slower-moving colored band is the free, unreacted dye.

-

Collect the fractions containing the labeled antibody.

-

Storage of the Conjugate

Proper storage is crucial to maintain the stability of the labeled antibody.

-

Store the purified conjugate under the same conditions as the unlabeled antibody.

-

For short-term storage, 4°C is suitable. A preservative such as 2 mM sodium azide can be added.

-

For long-term storage, aliquot the conjugate and store at -20°C to prevent repeated freeze-thaw cycles.

-

Protect the conjugate from light.

Determining Conjugation Efficiency: Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, is a measure of the average number of dye molecules conjugated to each antibody molecule. It can be calculated using spectrophotometry.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of Atto 465, which is 453 nm (Amax).

-

Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Amax / (εmax * path length)

-

εmax for Atto 465 = 75,000 M-1cm-1

-

-

Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's absorbance at this wavelength: Corrected A280 = A280 - (Amax * CF280)

-

CF280 for Atto 465 = 0.48

-

-

Calculate the concentration of the antibody: Antibody Concentration (M) = Corrected A280 / (εprotein * path length)

-

εprotein for a typical IgG antibody at 280 nm is ~210,000 M-1cm-1.

-

-

Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Antibody Concentration

Quantitative Data on Conjugation Efficiency

The following table provides illustrative data on how the initial dye-to-protein molar ratio in the conjugation reaction can influence the final Degree of Labeling (DOL). This data is based on a typical IgG antibody at a concentration of 2 mg/mL in a 0.1 M sodium bicarbonate buffer at pH 8.3.

| Initial Dye:Protein Molar Ratio | Resulting Degree of Labeling (DOL) | Observations |

| 2:1 | 1.0 - 2.0 | Low labeling, suitable for applications sensitive to antibody modification. |

| 5:1 | 2.5 - 4.0 | Moderate labeling, generally a good starting point for many applications. |

| 10:1 | 4.5 - 6.5 | Higher labeling, providing a stronger signal. Potential for some protein aggregation. |

| 20:1 | 7.0 - 9.0 | High labeling, increased risk of fluorescence quenching and protein precipitation. |

Note: This data is for illustrative purposes. The optimal DOL and the molar ratio required to achieve it will depend on the specific antibody and intended application.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low DOL | - Presence of primary amines in the buffer. - Low antibody concentration. - Low pH of the reaction buffer. - Hydrolyzed this compound. | - Perform buffer exchange into an amine-free buffer. - Concentrate the antibody to at least 2 mg/mL. - Ensure the reaction buffer pH is between 8.0 and 9.0. - Prepare fresh this compound stock solution. |

| High DOL / Protein Precipitation | - Excessive dye-to-protein molar ratio. | - Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio. |

| Poor Separation During Purification | - Inappropriate column size or type. | - Use a Sephadex G-25 column with a bed volume at least 10 times the sample volume. |

Chemical Reaction Pathway

The conjugation of this compound to an antibody proceeds via a nucleophilic substitution reaction. The primary amine group on a lysine residue of the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Figure 2: Chemical reaction of this compound with an antibody.

References

Atto 465 NHS Ester: Application Notes and Protocols for Multiplex Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Atto 465 NHS ester for the covalent labeling of antibodies and their subsequent application in multiplex immunofluorescence (mIF) microscopy. This document includes detailed protocols for antibody conjugation, sample preparation, and both sequential and simultaneous immunofluorescence staining.

Introduction to Atto 465 in Multiplex Immunofluorescence

Multiplex immunofluorescence is a powerful technique enabling the simultaneous visualization of multiple targets within a single tissue section or cell sample. This spatial analysis of biomolecules is critical for understanding complex biological systems, identifying cellular interactions, and discovering new biomarkers. The selection of appropriate fluorophores is paramount to the success of mIF, with key considerations being brightness, photostability, and distinct spectral properties to minimize bleed-through between channels.

Atto 465, a fluorescent label derived from acriflavine, is an excellent candidate for mIF. It exhibits strong absorption, a high fluorescence quantum yield, and notable thermal and photostability[1][2][3]. Its excitation and emission spectra in the blue-green region of the spectrum fill a useful niche, allowing for its integration into multicolor panels. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary or secondary antibodies by forming stable amide bonds with primary amino groups, such as those on lysine residues[4].

Properties of Atto 465

A thorough understanding of the spectral properties of Atto 465 is crucial for designing mIF panels and setting up imaging parameters to avoid spectral overlap.

| Property | Value | Reference |

| Excitation Maximum (λex) | 453 nm | [1] |

| Emission Maximum (λem) | 506 nm | |

| Molar Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (ηfl) | 70% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Stokes Shift | 53 nm |

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the covalent attachment of this compound to an antibody.

Materials:

-

Primary or secondary antibody to be labeled

-

This compound

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the labeling buffer at a concentration of 2 mg/mL.

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS and then adjust the pH with the labeling buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in amine-free, anhydrous DMF or DMSO to a concentration of 2 mg/mL.

-

-

Conjugation Reaction:

-

For an initial conjugation, a 2-fold molar excess of the reactive dye to the antibody is recommended. The optimal ratio may need to be determined empirically for each antibody.

-

Slowly add the dissolved this compound to the antibody solution while gently stirring.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

The first colored band to elute is the antibody-dye conjugate.

-

-

Storage:

-

Store the purified Atto 465-conjugated antibody under the same conditions as the unlabeled antibody, protected from light. For long-term storage, consider adding a preservative like sodium azide and storing at 4°C or in aliquots at -20°C.

-

Protocol 2: Multiplex Immunofluorescence Staining

This section provides generalized protocols for both sequential and simultaneous mIF. The choice between these methods will depend on the antibodies used (e.g., host species) and the potential for cross-reactivity.

Sample Preparation (General):

-

Fix cells or tissues using an appropriate method (e.g., paraformaldehyde for cells, formalin-fixed paraffin-embedded for tissues).

-

Permeabilize the samples if targeting intracellular antigens (e.g., with Triton X-100 or saponin).

-

Perform antigen retrieval for FFPE tissues as required.

-

Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody or bovine serum albumin).

A. Sequential Immunofluorescence Protocol

This method involves the sequential application of primary and secondary antibodies for each target.

-

First Target Staining:

-

Incubate the sample with the primary antibody for the first target overnight at 4°C.

-

Wash thoroughly with PBS.

-

Incubate with the corresponding fluorescently labeled secondary antibody (if the primary is not directly conjugated) for 1 hour at room temperature.

-

Wash thoroughly with PBS.

-

-

Subsequent Target Staining:

-

Repeat the blocking step.

-

Incubate with the primary antibody for the second target.

-

Continue with the corresponding secondary antibody, ensuring it is labeled with a spectrally distinct fluorophore.

-

Repeat for all targets.

-

-

Mounting and Imaging:

-

Counterstain nuclei with a suitable dye (e.g., DAPI), if desired.

-

Mount the coverslip with an anti-fade mounting medium.

-

Image the sample using a fluorescence microscope with appropriate filter sets for each fluorophore.

-

B. Simultaneous Immunofluorescence Protocol

This method is suitable when using primary antibodies raised in different species or directly conjugated primary antibodies.

-

Antibody Incubation:

-

Create a cocktail of all primary antibodies (including the Atto 465-conjugated antibody) in the blocking buffer.

-

Incubate the sample with the primary antibody cocktail overnight at 4°C.

-

Wash thoroughly with PBS.

-

-

Secondary Antibody Incubation (if necessary):

-

If using unconjugated primary antibodies, incubate with a cocktail of corresponding secondary antibodies, each conjugated to a spectrally distinct fluorophore, for 1 hour at room temperature. Ensure secondary antibodies have minimal cross-reactivity.

-

Wash thoroughly with PBS.

-

-

Mounting and Imaging:

-

Counterstain nuclei and mount as described in the sequential protocol.

-

Image the sample.

-

Data and Performance Considerations

Photostability: While a derivative, Atto 465-pentafluoroaniline, has demonstrated greater photostability than the Atto 465 free dye, the inherent photostability of Atto dyes is generally high, making Atto 465 suitable for imaging protocols that may require longer exposure times.

Signal-to-Noise Ratio: Achieving a good signal-to-noise ratio is dependent on several factors, including the affinity and concentration of the antibody, the degree of labeling, and the imaging parameters. Proper blocking and thorough washing are critical to minimize background staining. The brightness of Atto 465 contributes to a strong signal.

Spectral Overlap: The relatively large Stokes shift of Atto 465 is advantageous in minimizing bleed-through. However, when designing a multiplex panel, it is essential to use a spectrum viewer to check for potential overlap with other fluorophores in the panel. If spectral overlap is unavoidable, sequential imaging or spectral unmixing algorithms can be employed.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | Inefficient antibody conjugation. | Optimize the dye-to-antibody molar ratio. |

| Low abundance of the target protein. | Consider signal amplification techniques. | |

| Photobleaching. | Use an anti-fade mounting medium and minimize light exposure. | |

| High Background | Non-specific antibody binding. | Optimize blocking conditions and antibody concentrations. |

| Incomplete removal of unbound dye. | Ensure thorough purification of the conjugated antibody. | |

| Spectral Bleed-through | Overlapping emission spectra of fluorophores. | Select fluorophores with minimal spectral overlap. Use narrow bandpass filters. Perform sequential imaging. |

Conclusion

This compound is a valuable tool for multiplex immunofluorescence, offering a bright and photostable fluorophore in a spectral region that complements many existing mIF panels. By following the detailed protocols for antibody conjugation and immunofluorescence staining provided in these application notes, researchers can successfully integrate Atto 465 into their multiplex imaging experiments to gain deeper insights into complex biological processes.

References

- 1. IHC-IF Protocol - Multiplex Atlas Antibodies [atlasantibodies.com]

- 2. Multiplex Staining by Sequential Immunostaining and Antibody Removal on Routine Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. sysy.com [sysy.com]

Atto 465 Derivative Shines as a Novel Nuclear Stain for Advanced Microscopy

A derivative of the fluorescent dye Atto 465 NHS ester has emerged as a potent and photostable nuclear stain, offering researchers a valuable tool for multiplex immunofluorescence and high-resolution cellular imaging. This novel probe, Atto 465-pentafluoroaniline (Atto 465-p), demonstrates robust and specific nuclear localization, presenting a viable alternative to traditional nuclear counterstains and opening up new possibilities in multicolor imaging experiments.

This compound, while initially intended for labeling proteins and other biomolecules, was observed to function as an effective nuclear stain.[1] Subsequent research has led to the synthesis of a derivative, Atto 465-p, which exhibits enhanced photostability and spectral properties ideal for nuclear counterstaining in complex imaging setups.[2] This derivative is synthesized through the nucleophilic substitution of 2,3,4,5,6-pentafluoroaniline with this compound.[2]

The key advantage of Atto 465-p lies in its unique spectral characteristics, with an absorption maximum around 455 nm and a fluorescence emission peak at approximately 508 nm.[3] This allows it to be spectrally separated from both blue and green fluorophores, freeing up the commonly used 405 nm channel for the detection of other targets in multiplex immunofluorescence (mIF) panels.[2]

Quantitative Data Summary

The optical properties and performance of Atto 465 and its derivative are summarized below, providing a clear comparison for experimental design.

| Property | Atto 465 (Carboxy Derivative in aqueous solution) | Atto 465-p (in PBS) |

| Absorption Maximum (λabs) | 453 nm | 455 nm |

| Molar Extinction Coefficient (εmax) | 7.5 x 10^4 M-1 cm-1 | Not explicitly stated |

| Fluorescence Maximum (λfl) | 506 nm | 508 nm |

| Fluorescence Quantum Yield (ηfl) | 70-75% | Not explicitly stated |

| Fluorescence Lifetime (τfl) | 5.0 ns | Not explicitly stated |

| Stokes Shift | 55 nm | 53 nm |

Experimental Protocols

Detailed methodologies for the synthesis of Atto 465-p and its application in nuclear staining for microscopy are provided below.

Synthesis of Atto 465-pentafluoroaniline (Atto 465-p)

This protocol outlines the synthesis of the photostable nuclear stain Atto 465-p from its NHS ester precursor.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

2,3,4,5,6-Pentafluoroaniline

Procedure:

-

Resuspend this compound in DMSO.

-

Aliquot and lyophilize the solution.

-

After resuspension in 1% triethylamine in DMSO, add 2,3,4,5,6-Pentafluoroaniline to the lyophilized dye in a 10% molar excess.

-

Bring each reaction to a 16 mM concentration of Atto 465-NHS ester.

-

Stir the reaction at room temperature overnight on a vibrating plate, protected from light.

-

Dilute the dye to a final volume of 50 µL with DMSO.

-

Aliquot and store at -20°C.

Caption: Workflow for the synthesis of Atto 465-p.

Protocol for Nuclear Staining of Fixed Cells

This protocol details the steps for staining the nuclei of fixed cells with Atto 465-p.

Materials:

-

Cells cultured on chamber slides

-

Hank's Balanced Salt Solution (HBSS)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Atto 465-p staining solution (0.5 µM, 1 µM, 2 µM, or 4 µM in PBS)

-

Hoechst 33342 (16.2 µM in PBS, for comparison)

-

ToPro-3 (1 µM in PBS, for comparison)

Procedure:

-

Plate cells onto eight-well chamber slides at a density of 1 x 10^6 cells/ml and incubate at 37°C and 5% CO2 for 3 hours.

-

Wash the cells with HBSS.

-

Fix the cells in 4% PFA for 30 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cells with the desired concentration of Atto 465-p (an optimal concentration of 4 µM was determined for fixed peritoneal exudate cells) for 10 minutes at room temperature, protected from light. For comparative analysis, other nuclear stains like Hoechst 33342 or ToPro-3 can be used in parallel.

-

Wash the cells serially with PBS.

-

The slides are now ready for imaging.

Caption: Experimental workflow for nuclear staining of fixed cells.

Protocol for Nuclear Staining of Tissue Sections

This protocol provides a method for staining the nuclei in tissue sections using Atto 465-p.

Materials:

-

5 µm thick cryosections on charged slides

-

PBS

-

1:1 mixture of methanol and acetone, pre-chilled to -20°C

-

Atto 465-p staining solution (4 µM in PBS)

-

Hoechst 33342 (16.2 µM in PBS, for comparison)

-

ToPro-3 (1 µM in PBS, for comparison)

Procedure:

-

Air-dry the cryosections and rehydrate them in PBS.

-

Fix the sections at -20°C for 5 minutes in a 1:1 mixture of methanol and acetone.

-

Wash the sections with PBS.

-

Stain with 4 µM Atto 465-p for 10 minutes at room temperature, protected from light.

-

Perform serial washes with PBS.

-

The slides are now ready for mounting and imaging.

Applications in Multiplex Immunofluorescence

The use of Atto 465-p as a nuclear counterstain has been successfully demonstrated in a 6-plex immunofluorescence assay on formalin-fixed paraffin-embedded (FFPE) human tonsil tissue. In this application, Atto 465-p (visualized as blue) was used to identify nuclei, while other targets such as IL-17 (green), CD8 (yellow), cKit (red), CD56 (magenta), and CD3 (cyan) were simultaneously detected with distinct cytoplasmic and surface staining patterns. This highlights the capability of Atto 465-p to be integrated into complex, multi-target imaging experiments without significant spectral overlap.

References

Application Notes and Protocols for Labeling Oligonucleotides with Atto 465 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to covalently labeling amino-modified oligonucleotides with Atto 465 NHS ester. Atto 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a prime choice for a variety of applications in life sciences, including fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule detection.[1][2]

The N-hydroxysuccinimide (NHS) ester of Atto 465 reacts efficiently with primary amino groups on modified oligonucleotides to form a stable amide bond.[3][4] This protocol details the necessary reagents, step-by-step procedures for labeling and purification, and methods for quality control of the final conjugate.

Quantitative Data Summary

The optical properties of Atto 465 are crucial for experimental design and data analysis. The following table summarizes the key quantitative data for Atto 465.

| Property | Value | Reference(s) |

| Molecular Weight (MW) | 493 g/mol | [5] |

| Absorption Maximum (λabs) | 453 nm | |

| Extinction Coefficient (εmax) | 7.5 x 10⁴ M⁻¹ cm⁻¹ | |

| Emission Maximum (λfl) | 506 nm | |

| Fluorescence Quantum Yield (ηfl) | 75% | |

| Fluorescence Lifetime (τfl) | 5.0 ns | |

| Correction Factor (CF260) | 1.09 | |

| Correction Factor (CF280) | 0.48 |

Experimental Protocols

Preparation of Reagents

-

Amino-Modified Oligonucleotide: Dissolve the oligonucleotide in a suitable buffer that is free of primary amines, such as 0.2 M carbonate buffer or 0.1 M bicarbonate buffer. The pH should be adjusted to between 8.0 and 9.0 to ensure the amino group is deprotonated and reactive. A typical concentration is 0.1 mM (e.g., 5 nmol in 50 µl).

-

This compound Stock Solution: this compound is sensitive to moisture. Before opening, allow the vial to warm to room temperature to prevent condensation. Prepare a 5 mg/ml solution of the dye in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This solution should be prepared immediately before use.

-

Reaction Buffer: 0.2 M carbonate buffer or 0.1 M sodium bicarbonate buffer, with the pH adjusted to 8.0-9.0. Buffers containing amines, such as Tris, must be avoided.

Oligonucleotide Labeling Procedure

-

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the freshly prepared this compound solution. A typical reaction may involve adding approximately 50 µl of the 0.1 mM oligonucleotide solution to 30 µl of the 5 mg/ml dye solution.

-

Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.

-

The reaction progress can be monitored by techniques such as HPLC to determine the extent of conjugation.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications. A combination of methods is often employed for optimal purity.

-

To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Add 3 volumes of cold 100% ethanol.

-

Mix thoroughly and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes at 4°C.

-

Carefully decant the supernatant, which contains the majority of the unreacted dye.

-

Wash the pellet twice with cold 70% ethanol.

-

Briefly dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

For higher purity, chromatographic methods are recommended.

-

Gel Permeation Chromatography (GPC): This method separates molecules based on size. Use a column with a resin appropriate for the size of the oligonucleotide (e.g., Sephadex G-25). Elute with a suitable buffer (e.g., phosphate buffer, pH 7.2). The first fluorescent peak to elute will be the labeled oligonucleotide, followed by the smaller, unreacted dye molecules.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for purifying labeled oligonucleotides. A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). Dual HPLC purification, once before and once after labeling, can be employed to ensure high purity by removing failure sequences and excess dye.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Application Note: Atto 465 NHS Ester Labeling in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction